Dansyl 2-(2-aminoethoxy)ethanol
Overview
Description
Preparation Methods
The preparation of Dansyl 2-(2-aminoethoxy)ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation .
Chemical Reactions Analysis
Dansyl 2-(2-aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Catalytic hydrogenation is used in its synthesis, indicating its ability to undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogen gas for catalytic hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dansyl 2-(2-aminoethoxy)ethanol is widely used in scientific research due to its fluorescence properties. It is commonly employed as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . Additionally, it is used as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . Its applications extend to chemistry, biology, medicine, and industry, where it is used for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of Dansyl 2-(2-aminoethoxy)ethanol primarily involves its fluorescence properties. When exposed to specific wavelengths of light, the compound emits fluorescence, allowing it to be used as a marker for tracking and labeling biomolecules. The molecular targets and pathways involved depend on the specific application, such as drug delivery or protein labeling.
Comparison with Similar Compounds
Dansyl 2-(2-aminoethoxy)ethanol can be compared with other similar compounds, such as:
2-(2-Aminoethoxy)ethanol: This compound is commonly used as a spacer/linker in bioconjugate synthesis and has similar applications in drug delivery and protein labeling.
2-[2-(Boc-amino)ethoxy]ethanol: Used in similar applications but with different protective groups.
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Another variant used in bioconjugate synthesis.
Properties
IUPAC Name |
5-(dimethylamino)-N-[2-(2-hydroxyethoxy)ethyl]naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)23(20,21)17-9-11-22-12-10-19/h3-8,17,19H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLARTQRXSPPVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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